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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

Cat. No.: B1308381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-(methoxymethyl)piperidine scaffold has emerged as a valuable pharmacophore in the

development of novel therapeutic agents. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 2-(methoxymethyl)piperidine derivatives, with a focus

on their activity as C-C chemokine receptor type 5 (CCR5) antagonists. Experimental data and

detailed protocols are presented to support the findings.

CCR5 Antagonists: From Methyl to Methoxymethyl
Substitution
A key example highlighting the significance of the 2-(methoxymethyl) substituent is the

development of Vicriviroc (SCH 417690), a potent and selective CCR5 antagonist for the

treatment of HIV-1 infection. The optimization of a lead compound, a benzylic methyl analog, to

Vicriviroc, which features a methoxymethyl group, resulted in a significant improvement in

receptor selectivity and oral bioavailability.

The nature and size of the substituent at the benzylic position were found to be critical in

controlling the selectivity for the CCR5 receptor over muscarinic M1 and M2 receptors. The

introduction of the methoxymethyl group in Vicriviroc led to an analogue with excellent receptor

selectivity and favorable pharmacokinetic properties, ultimately leading to its advancement into

clinical trials.[1]
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Comparative Biological Activity
The following table summarizes the in vitro antiviral activity of Vicriviroc and its precursor, SCH-

C, against various HIV-1 isolates.

Compound Target Assay Activity (IC90, nM)

Vicriviroc (SCH

417690)
CCR5

PBMC replication

assay

3.3 (JrFL), 2.8 (ADA-

M), 1.8 (301657), 4.9

(JV1083), 10 (RU

570)

SCH-C (Precursor) CCR5
PBMC replication

assay

Generally less potent

than Vicriviroc

Note: Specific IC90 values for SCH-C against all listed strains were not readily available in the

reviewed literature, but it is consistently reported as being less potent than Vicriviroc.

Experimental Protocols
CCR5-Mediated Calcium Mobilization Assay
This assay is used to determine the functional antagonist activity of the compounds.

Cell Line: CHO cells stably co-expressing human CCR5 and a G-protein-coupled inwardly

rectifying potassium channel (GIRK).

Loading: Cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the

test compound.

Agonist Stimulation: The cells are then stimulated with a CCR5 agonist, such as RANTES

(CCL5).

Measurement: The change in intracellular calcium concentration is measured using a

fluorometric imaging plate reader (FLIPR).
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Data Analysis: The IC50 values are calculated by determining the concentration of the

antagonist that causes a 50% inhibition of the agonist-induced calcium mobilization.

HIV-1 Replication Assay in Peripheral Blood
Mononuclear Cells (PBMCs)
This assay evaluates the antiviral efficacy of the compounds in a more physiologically relevant

cell type.

Cell Isolation: PBMCs are isolated from healthy human donors.

Cell Stimulation: The cells are stimulated with phytohemagglutinin (PHA) and interleukin-2

(IL-2) to promote T-cell proliferation and CCR5 expression.

Infection: The stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., JrFL,

ADA-M).

Compound Treatment: The infected cells are cultured in the presence of serial dilutions of

the test compounds.

Endpoint Measurement: After a defined incubation period (typically 7 days), viral replication

is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an

enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The IC90 values, representing the concentration of the compound that inhibits

viral replication by 90%, are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR5 signaling pathway and the general workflow of the

in vitro antiviral activity assessment.
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Caption: CCR5 signaling and HIV-1 entry pathway.
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Caption: Workflow for HIV-1 replication assay in PBMCs.

Structure-Activity Relationship Summary
The available data strongly suggests that the 2-(methoxymethyl) substitution on the piperidine

or related piperazine ring is a key determinant for potent CCR5 antagonist activity. The

methoxymethyl group likely provides an optimal combination of steric bulk, polarity, and

hydrogen bonding capability to enhance binding affinity and selectivity for the CCR5 receptor.
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Further exploration of modifications to the methoxymethyl group and other positions on the

piperidine ring could lead to the discovery of next-generation CCR5 antagonists with improved

therapeutic profiles. While the primary focus of this guide has been on CCR5 antagonists due

to the availability of clear SAR data, the 2-(methoxymethyl)piperidine scaffold may hold

promise for other therapeutic targets, and further research in areas such as

acetylcholinesterase inhibition and opioid receptor modulation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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